2,6-Dimethyltetradec-6-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyltetradec-6-enal is an organic compound characterized by a long carbon chain with a double bond and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyltetradec-6-enal can be achieved through several routes. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide and selenium dioxide . This reaction converts the starting material into the desired aldehyde through a series of oxidation steps. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
2,6-Dimethyltetradec-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the carbon chain can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Conjugate Addition: The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyltetradec-6-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyltetradec-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s double bond allows it to participate in conjugate addition reactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyltetradec-6-enal can be compared with other similar compounds, such as:
2,6-Dimethylhept-5-enal: Another aldehyde with a shorter carbon chain and similar functional groups.
2,6-Dimethyloctane: A saturated hydrocarbon with a similar carbon skeleton but lacking the aldehyde and double bond functionalities.
Citral: An aldehyde with a similar structure but different functional groups and applications.
Eigenschaften
CAS-Nummer |
61259-64-1 |
---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
2,6-dimethyltetradec-6-enal |
InChI |
InChI=1S/C16H30O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,14,16H,4-10,12-13H2,1-3H3 |
InChI-Schlüssel |
CWPQEMJIULPCLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(C)CCCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.